molecular formula C7H13Cl2N3OS B2463960 (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine CAS No. 887405-23-4

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine

Cat. No.: B2463960
CAS No.: 887405-23-4
M. Wt: 258.16
InChI Key: CZCCUNWYJVCTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine” is a chemical compound with the molecular formula C7H9N3S . It is also known as "(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate" . The compound is typically in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6 (2-8)3-10 (5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 258.17 .

Scientific Research Applications

Antimicrobial Activities

Compounds derived from the (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine structure, specifically 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide and related structures, have been synthesized and tested for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some of these compounds demonstrated notable antimicrobial activity, particularly against Staphylococcus epidermidis (Ur et al., 2004).

Synthesis of Novel Derivatives

Research includes the synthesis of new derivatives of imidazo[2,1-b]thiazole, exploring their potential in various applications. For example, the creation of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, which showed good antibacterial and antifungal activities (Barot et al., 2017).

Potential Prodrug Applications

Studies have investigated derivatives of imidazo[2,1-b][1,3]thiazine-5,7-diones as potential novel prodrugs. These derivatives were found to produce methimazole upon alkaline hydrolysis, indicating potential applications in drug design and delivery systems (Coburn et al., 1981).

COX-2 Inhibitory Activity

Imidazo[2,1-b]thiazole analogs have been synthesized and evaluated for their COX-2 inhibitory activity. Certain compounds in this series were identified as selective inhibitors of the COX-2 isoenzyme, indicating potential applications in anti-inflammatory drug development (Shahrasbi et al., 2018).

Antitubercular Activity

Novel derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, suggesting potential therapeutic applications in tuberculosis treatment (Alegaon et al., 2014).

Antiinflammatory and Analgesic Activities

Research has explored the synthesis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and their derivatives for potential antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).

Safety and Hazards

The compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is very toxic if in contact with skin and causes serious eye irritation .

Properties

IUPAC Name

(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXJGKRRHXYDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.